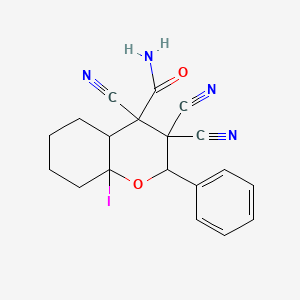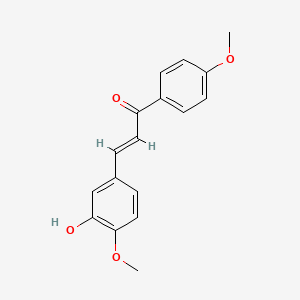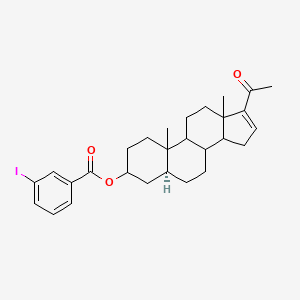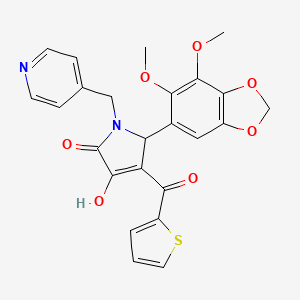![molecular formula C14H15NO2 B11059729 2-[(2-Methylpropyl)amino]naphthalene-1,4-dione CAS No. 92248-18-5](/img/structure/B11059729.png)
2-[(2-Methylpropyl)amino]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)amino]naphthalene-1,4-dione is an organic compound with the molecular formula C14H15NO2 It is a derivative of naphthalene, characterized by the presence of an amino group substituted with a 2-methylpropyl group at the 2-position and a quinone structure at the 1,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]naphthalene-1,4-dione typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is then reduced to an amino group, yielding 1-aminonaphthalene.
Alkylation: The amino group is alkylated with 2-methylpropyl bromide to form 2-[(2-Methylpropyl)amino]naphthalene.
Oxidation: Finally, the naphthalene ring is oxidized to introduce the quinone structure, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(2-Methylpropyl)amino]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2-Methylpropyl)amino]naphthalene-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinone structure can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The amino group may also interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Lacks the amino and 2-methylpropyl groups but shares the quinone structure.
2-Aminonaphthalene-1,4-dione: Similar structure but without the 2-methylpropyl substitution.
2-[(2-Ethylpropyl)amino]naphthalene-1,4-dione: Similar structure with a different alkyl group.
Uniqueness
2-[(2-Methylpropyl)amino]naphthalene-1,4-dione is unique due to the specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylpropyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
92248-18-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(2-methylpropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-9(2)8-15-12-7-13(16)10-5-3-4-6-11(10)14(12)17/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
NSFYHPSEVNGFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (4-{[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino}phenoxy)acetate](/img/structure/B11059648.png)


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059674.png)


![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059706.png)
![4-Amino-4-ethyl-2-oxo-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11059716.png)
![2-{3-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11059718.png)
![Methyl 6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11059721.png)
![N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11059743.png)
![4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile](/img/structure/B11059748.png)
![5-(4-Chlorophenyl)-2-methyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11059756.png)
